molecular formula C7H8F3N5O4 B13510466 2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole; trifluoroacetic acid

2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole; trifluoroacetic acid

Cat. No.: B13510466
M. Wt: 283.17 g/mol
InChI Key: ULOQHGBZGBSHMX-UHFFFAOYSA-N
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Description

2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole; trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of an azetidine ring, a nitro group, and a triazole ring, combined with trifluoroacetic acid. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole; trifluoroacetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The nitro group is then introduced through nitration reactions, and the triazole ring is formed via cycloaddition reactions. The final step involves the addition of trifluoroacetic acid to the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-pressure reactors and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole; trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The azetidine ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole; trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole; trifluoroacetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazole ring can interact with enzymes and receptors. The azetidine ring provides structural stability and can influence the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azetidin-3-yl)-2-methoxyacetic acid; trifluoroacetic acid
  • azetidin-3-yl methanesulfonate; trifluoroacetic acid
  • 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid; trifluoroacetic acid

Uniqueness

2-(azetidin-3-yl)-4-nitro-2H-1,2,3-triazole; trifluoroacetic acid is unique due to the presence of the nitro group and the triazole ring, which are not commonly found together in similar compounds. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H8F3N5O4

Molecular Weight

283.17 g/mol

IUPAC Name

2-(azetidin-3-yl)-4-nitrotriazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H7N5O2.C2HF3O2/c11-10(12)5-3-7-9(8-5)4-1-6-2-4;3-2(4,5)1(6)7/h3-4,6H,1-2H2;(H,6,7)

InChI Key

ULOQHGBZGBSHMX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2N=CC(=N2)[N+](=O)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

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